N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide
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Overview
Description
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide is a synthetic organic compound with the molecular formula C17H17ClN2O4 and a molecular weight of 348.79 g/mol . This compound is characterized by the presence of a chloroacetamido group and two methoxy groups attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(2-chloroacetamido)-2,5-dimethoxyaniline.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Scientific Research Applications
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-chloroacetamido)phenyl]benzamide: Lacks the methoxy groups, which may affect its biological activity and solubility.
N-[4-(2-chloroacetamido)-2,5-dimethylphenyl]benzamide: Contains methyl groups instead of methoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide is unique due to the presence of both chloroacetamido and methoxy groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-[(2-chloroacetyl)amino]-2,5-dimethoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-17(22)11-6-4-3-5-7-11)15(24-2)8-12(14)19-16(21)10-18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIUDDMUHTLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCl)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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